Acid Orange 156 parent

Description

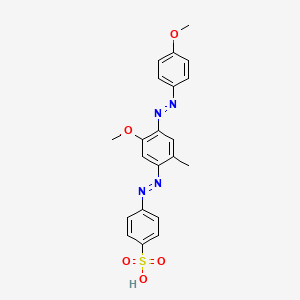

Structure

2D Structure

3D Structure

Properties

CAS No. |

87186-90-1 |

|---|---|

Molecular Formula |

C21H20N4O5S |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

4-[[5-methoxy-4-[(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C21H20N4O5S/c1-14-12-20(25-23-15-4-8-17(29-2)9-5-15)21(30-3)13-19(14)24-22-16-6-10-18(11-7-16)31(26,27)28/h4-13H,1-3H3,(H,26,27,28) |

InChI Key |

DTRJDURRPWBDEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N=NC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Approaches for Acid Orange 156

Advanced Synthetic Routes and Precursor Chemistry

The traditional synthesis of Acid Orange 156 involves a multi-step process rooted in diazo coupling reactions, a cornerstone of azo dye chemistry. nih.gov Azo dyes are typically synthesized through the diazotization of a primary aromatic amine, followed by coupling the resulting diazonium salt with an electron-rich nucleophile like a phenol (B47542) or another amine. nih.gov

The specific manufacturing process for Acid Orange 156 follows this general pathway:

First Diazotization and Coupling: The synthesis begins with the diazotization of 4-Aminobenzenesulfonic acid. The resulting diazonium salt is then coupled with 2-Amino-4-methylanisole.

Second Diazotization and Coupling: The intermediate product from the first coupling reaction, which now contains a new primary amino group, undergoes a second diazotization. This newly formed diazonium salt is then coupled with phenol.

Methylation: The final step in the sequence is the methylation of the phenolic hydroxyl group to yield the final Acid Orange 156 molecule. worlddyevariety.com

This route highlights the key precursors involved in the synthesis.

| Table 1: Precursors for the Synthesis of Acid Orange 156 |

| Precursor Name |

| 4-Aminobenzenesulfonic acid |

| 2-Amino-4-methylanisole |

| Phenol |

| Methylating Agent |

Advanced synthetic strategies for azo dyes, which could be applicable to Acid Orange 156, focus on creating more efficient, greener, and safer processes. mdpi.com These can include oxidative coupling of aromatic amines, which offers an alternative to the traditional diazotization method. mdpi.comicm.edu.pl Catalytic systems, sometimes employing enzymes like laccase or transition metal compounds, are explored to facilitate these reactions under milder conditions. mdpi.com

Electrochemical Synthesis of Acid Orange 156 Derivatives

Electrochemical methods offer a unique approach to the synthesis and derivatization of dye molecules. While specific research on the electrochemical synthesis of Acid Orange 156 derivatives is not extensively documented, the principles can be understood from studies on similar azo dyes, such as Acid Orange 7. mdpi.comnih.gov

Electrochemical techniques, including cyclic voltammetry and constant current electrolysis, are used to study the redox behavior of these dyes. nih.govresearchgate.net The electrochemical oxidation or reduction of the parent dye can generate reactive intermediates. nih.gov For instance, the electrochemical behavior of Acid Orange 7 has been studied in detail, revealing that both its oxidation and reduction can surprisingly lead to the formation of the same redox couple: 1-iminonaphthalen-2(1H)-one/1-aminonaphthalen-2-ol. nih.gov

This reactive intermediate can then participate in further reactions. In a documented example, the electrochemically generated 1-iminonaphthalen-2(1H)-one from Acid Orange 7 undergoes a Michael addition reaction with arylsulfinic acids. nih.gov This process allows for the synthesis of new aminonaphthol derivatives under controlled electrochemical conditions. nih.govresearchgate.net

| Table 2: Electrochemical Synthesis of Acid Orange 7 Derivatives | | :--- | :--- | | Technique | Constant Current Electrolysis nih.gov | | Parent Dye | Acid Orange 7 nih.gov | | Reagents | Arylsulfinic acids (nucleophiles) nih.gov | | Cell Type | Undivided cell with carbon rod anode and cathode nih.gov | | Reaction Type | Michael Addition nih.gov | | Products | 1-amino-3-(phenylsulfonyl)naphthalen-2-ol derivatives nih.gov |

This methodology demonstrates a convergent paired electrochemical synthesis, providing a pathway to new derivatives that would be difficult to achieve through traditional methods. nih.gov A similar strategy could theoretically be applied to Acid Orange 156, where electrochemical transformation of the parent dye in the presence of suitable nucleophiles could yield novel derivatives with modified properties.

Formation of Metal Complex Dyes Involving Acid Orange 156

To enhance properties like light and wet fastness, acid dyes are often converted into metal-complex dyes. chinainterdyes.com Acid Orange 156 is classified as a 1:2 metal complex dye, indicating that two dye molecules are complexed with a single metal ion. jkcolourchem.comresearchgate.net This class of dyes is known for providing high fastness properties, although sometimes resulting in duller shades compared to their un-metallized counterparts. chinainterdyes.com

The process of metallization typically involves treating the synthesized acid dye with a metal salt, such as those of chromium, iron, cobalt, nickel, or copper, under controlled pH and temperature conditions. sdc.org.ukscielo.org.mx The azo group, along with other functional groups like hydroxyls positioned ortho to the azo linkage, can participate in chelation with the metal ion. upt.ro

The general procedure for metallizing an acid dye involves:

Dissolving the parent acid dye in a suitable solvent. scielo.org.mx

Adding a solution of a metal salt (e.g., FeSO₄·7H₂O). scielo.org.mx

Adjusting the pH and heating the reaction mixture to facilitate the complexation. scielo.org.mx

Isolating the resulting metal-complex dye by precipitation and filtration. scielo.org.mx

The formation of these complexes significantly alters the electronic structure of the chromophore, which in turn affects the color and stability of the dye. upt.ro The use of iron salts, for example, is a common practice for the aftertreatment of mordant dyes to improve fastness. sdc.org.uk The resulting 1:2 metal-complex dyes, like Acid Orange 156, offer excellent leveling properties and are widely used for producing combination shades in dyeing processes. jkcolourchem.com

Advanced Degradation and Transformation Mechanisms of Acid Orange 156

Extensive searches for scientific literature concerning the specific degradation and transformation mechanisms of the disazo dye Acid Orange 156 (C.I. 26501) did not yield specific research studies detailing its biodegradation or photocatalytic pathways. The available body of scientific work on azo dye degradation primarily focuses on other compounds, such as the monoazo dye Acid Orange 7.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the biodegradation and photocatalytic degradation pathways focusing solely on Acid Orange 156 as per the requested outline, due to the absence of specific research data for this compound in the public domain.

General degradation principles for disazo dyes exist; however, applying them to Acid Orange 156 without specific experimental data would be speculative and would not meet the required standard of scientific accuracy for this specific compound. Research into the environmental fate and degradation of many commercial dyes, including Acid Orange 156, remains a developing area.

Based on a comprehensive search of available scientific literature, there is no specific research data on the advanced degradation and transformation mechanisms of the chemical compound "Acid Orange 156 parent." Studies detailing the photocatalytic, electrochemical, or hybrid advanced oxidation processes for this particular dye (CAS No. 68555-86-2 / 72827-75-9) are not present in the search results.

Consequently, it is not possible to provide an article on the following topics as they pertain specifically to Acid Orange 156:

Influence of Operational Parameters on Photocatalytic Efficiency

Mechanistic Investigations of Radical Generation and Degradation Pathways

Electrochemical Oxidation and Reduction Studies

Direct and Indirect Electrochemical Oxidation Mechanisms

Role of Electrode Materials and Electrolyte Systems

Formation and Transformation of Intermediate Products

Hybrid and Advanced Oxidation Processes (AOPs)

While extensive research exists for other azo dyes, such as Acid Orange 7 and Reactive Orange 16, the user's strict instruction to focus solely on "this compound" prevents the inclusion of data from these related but chemically distinct compounds.

Advanced Degradation and Transformation Mechanisms of Acid Orange 156

Hybrid and Advanced Oxidation Processes (AOPs)

Integration of Ozonation, UV Irradiation, and Fenton-like Reactions

The combination of different AOPs often leads to synergistic effects, enhancing the degradation and mineralization of organic pollutants. The integration of ozonation, UV irradiation, and Fenton-like reactions has been shown to be effective for the treatment of dye-containing wastewater.

The photo-Fenton process , which combines UV irradiation with the Fenton reaction (Fe²⁺ + H₂O₂), is a particularly effective method for degrading AO7. The UV light enhances the process in two primary ways: by promoting the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst, and by direct photolysis of H₂O₂, which generates additional hydroxyl radicals. Studies have demonstrated that the photo-Fenton treatment is more effective for the degradation of AO7 compared to photoperoxidation (UV/H₂O₂) and the conventional Fenton process alone. researchgate.net

The combination of ozonation with UV irradiation (O₃/UV) also shows enhanced degradation capabilities. The UV photolysis of ozone in water generates hydrogen peroxide, which then reacts with ozone to produce hydroxyl radicals, thereby accelerating the degradation of the target pollutant. While ozonation alone can be effective for decolorization, its combination with UV light significantly improves the total organic carbon (TOC) removal, indicating a more complete mineralization of the dye molecule.

Furthermore, the integration of ultrasound with the Fenton process (sono-Fenton) has been investigated for the degradation of AO7. researchgate.net Ultrasound enhances the reaction by creating localized hot spots through acoustic cavitation, which can generate additional hydroxyl radicals and improve mass transfer between the reactants. researchgate.net

Comparative Analysis of AOPs for Decolorization and Mineralization

Different AOPs exhibit varying efficiencies in the decolorization and mineralization of azo dyes like Acid Orange 7. Comparative studies are crucial for selecting the most appropriate technology for a specific application.

Decolorization refers to the breakdown of the chromophoric structure of the dye molecule, leading to the loss of color. Mineralization, on the other hand, is the complete conversion of the organic pollutant into inorganic compounds such as CO₂, H₂O, and mineral acids.

A comparative study on the degradation of a similar dye, Acid Orange 6, provides insights into the relative effectiveness of various AOPs. The decolorization rate ranking was found to be in the order of O₃ < O₃/UV = O₃/UV/TiO₂ < Electrocoagulation (EC) < Fenton. nih.gov For Total Organic Carbon (TOC) removal, the ranking was O₃ = Fenton < EC < O₃/UV < O₃/UV/TiO₂ for a 30-minute reaction time. nih.gov This indicates that while the Fenton process is highly effective for rapid decolorization, combined processes involving UV are more efficient for complete mineralization.

The photo-Fenton process has been shown to achieve complete decolorization of AO7 in a short period, with mineralization extents depending on the dosage of the iron catalyst and hydrogen peroxide. researchgate.net In one study, the UV/Fe⁰/H₂O₂ process achieved the highest mineralization, with 90.09% TOC removal. researchgate.net

The following table summarizes the comparative efficiency of different AOPs for the degradation of Acid Orange 7 and similar acid orange dyes.

| AOP Method | Target Dye | Decolorization Efficiency | Mineralization (TOC Removal) Efficiency | Key Findings |

| Photo-Fenton (UV/Fe²⁺/H₂O₂) | Acid Orange 7 | High, complete decolorization achieved rapidly. researchgate.net | Dependent on catalyst and H₂O₂ dosage; can be very high. researchgate.net | More effective than photoperoxidation and Fenton alone. researchgate.net |

| Sono-Fenton | Acid Orange 7 | Enhanced degradation compared to Fenton alone. researchgate.net | Improved mineralization due to enhanced mass transfer and radical generation. researchgate.net | Ultrasound intensity is a key parameter. researchgate.net |

| Ozonation (O₃) | Acid Orange 6 | Lower than combined AOPs. nih.gov | Lower than combined AOPs. nih.gov | Effective for initial color removal. |

| O₃/UV | Acid Orange 6 | Higher than O₃ alone. nih.gov | Significantly higher than O₃ alone. nih.gov | Achieved 65% TOC removal at pH 7. nih.gov |

| Catalytic Ozonation | Acid Orange II | Nearly complete color removal. | TOC removal reduced at higher initial dye concentrations. | Use of a CaFe₂O₄ catalyst enhances degradation. |

| Photocatalysis (TiO₂/UV) | Acid Orange 7 | Effective, with 48% degradation in 8 hours with a modified catalyst. mdpi.com | - | Catalyst modification can significantly improve performance. mdpi.com |

Oxidative Decolorization via Alternative Chemical Agents (e.g., Manganese Oxides)

Besides the common AOPs, alternative chemical agents have been explored for the oxidative decolorization of azo dyes. Manganese oxides, in particular, have shown promise as effective oxidants for the degradation of Acid Orange 7.

Mine tailings containing manganese oxides have been demonstrated to effectively break down several acid azo dyes, including AO7. nih.govresearchgate.net The decolorization mechanism involves the initiation of the reaction on the hydroxyl group of the AO7 molecule, followed by successive electron transfers from the dye to the oxide surface. nih.govresearchgate.net This process leads to the asymmetric cleavage of the azo bond, which is responsible for the color of the dye. nih.govresearchgate.net

The reaction is influenced by pH, with increased decolorization observed at lower pH values. nih.govresearchgate.net The reaction products of AO7 degradation by manganese oxides have been identified as 1,2-naphthoquinone (B1664529) and 4-hydroxybenzenesulfonate. nih.govresearchgate.net It is noteworthy that further breakdown of these products was not observed, suggesting they are the terminal products of this specific reaction. nih.govresearchgate.net

The reaction kinetics of AO7 oxidation by manganese oxide-containing mine tailings have been determined to be pseudo-first order with respect to the tailings' surface area concentration and pseudo-fractional (0.6) order with respect to the AO7 concentration. worktribe.com An interesting observation is the presence of a distinct lag phase between the initial sorption of the dye onto the manganese oxide surface and the onset of oxidation, suggesting that the initial electron transfer may be the rate-limiting step. worktribe.com

The following table summarizes the key findings related to the oxidative decolorization of Acid Orange 7 using manganese oxides.

| Parameter | Observation | Reference |

| Mechanism | Initiation on the hydroxyl group, electron transfer leading to asymmetric azo bond cleavage. | nih.govresearchgate.net |

| Reaction Products | 1,2-naphthoquinone, 4-hydroxybenzenesulfonate. | nih.govresearchgate.net |

| Effect of pH | Decolorization increases with decreasing pH. | nih.govresearchgate.net |

| Reaction Kinetics | Pseudo-first order with respect to tailings surface area; pseudo-fractional (0.6) order with respect to AO7 concentration. | worktribe.com |

| Reaction Stoichiometry | The AO7:Mn(III) reaction stoichiometry has been tentatively calculated to be 1:3. | nih.govresearchgate.net |

| Longevity | The reaction shows longevity, with 95% decolorization still observed after 60 days of dye replenishment. | nih.govresearchgate.net |

Adsorption Phenomena and Surface Interaction Studies of Acid Orange 156

Development and Characterization of Novel Adsorbents

There is a significant lack of specific studies on the adsorption of Acid Orange 156 using the novel adsorbents outlined below.

Carbon-based Adsorbents (e.g., Activated Carbon, Bagasse Fly Ash)

One study noted the removal of Acid Orange 156 by Biologically Activated Carbon (BAC), achieving a 97% color removal after 24 hours. vdoc.pub However, this source does not provide the detailed characterization of the adsorbent or the specific conditions of the experiment required for a thorough analysis. No specific studies concerning the adsorption of Acid Orange 156 onto bagasse fly ash were identified.

Biosorbents and Biomass-derived Materials (e.g., Orange Peels)

The scientific literature search did not yield any studies on the use of orange peels as a direct biosorbent for Acid Orange 156. While research exists on the enzymatic decolorization of this dye, the focus is on the laccase enzyme rather than the biomass material as the primary adsorbent. researchgate.net

Adsorption Kinetics and Mechanistic Models

Detailed kinetic data and modeling for the adsorption of Acid Orange 156 are not available in the public domain.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Analysis

No studies providing data tables or detailed analysis of pseudo-first-order and pseudo-second-order kinetics for the adsorption of Acid Orange 156 could be located.

Intraparticle Diffusion and Film Diffusion Models

A single reference in a Chinese journal abstract mentions the intra-particle diffusion and liquid film diffusion models in relation to Acid Orange 156. jproeng.com However, the full study and the associated data are not accessible, preventing a detailed and informative discussion on these mechanistic models.

Due to the absence of specific and detailed research findings for Acid Orange 156 within the strict confines of the provided outline, generating a scientifically accurate and thorough article as requested is not possible at this time.

Adsorption Equilibrium and Isotherm Modeling

The relationship between the amount of a substance adsorbed onto a surface and its concentration in the surrounding solution at equilibrium is described by adsorption isotherms. These models are fundamental to optimizing the design of adsorption systems. For Acid Orange 156, several isotherm models have been employed to describe its adsorption behavior on various surfaces.

Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich Isotherm Analysis

The adsorption of acid dyes, including Acid Orange 156, has been investigated using various isotherm models to elucidate the nature of the interaction between the dye and the adsorbent.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to describe the adsorption of dyes. Studies involving the adsorption of a group of water-soluble azo dyes, which included Acid Orange 156, onto TiO2 particles indicated that the adsorption isotherms were well-described by the Langmuir model. researchgate.netresearchgate.net This suggests that a monolayer of the dye molecules forms on the surface of the adsorbent.

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and does not assume monolayer coverage. It is suitable for characterizing non-ideal adsorption processes.

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.

The Dubinin-Radushkevich isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption.

Below is a representative table outlining the parameters that would be determined from such an analysis.

| Isotherm Model | Parameters |

| Langmuir | q_m (Maximum adsorption capacity), K_L (Langmuir constant) |

| Freundlich | K_F (Freundlich constant related to adsorption capacity), n (Adsorption intensity) |

| Temkin | A_T (Temkin isotherm equilibrium binding constant), b_T (Temkin isotherm constant) |

| Dubinin-Radushkevich | q_s (Theoretical isotherm saturation capacity), K_ad (D-R constant), E (Mean free energy) |

Determination of Adsorption Capacity and Monolayer Coverage

The maximum adsorption capacity (q_m) is a crucial parameter derived from the Langmuir isotherm, representing the maximum amount of adsorbate that can be taken up per unit mass of the adsorbent to form a complete monolayer. For instance, in studies involving the adsorption of acid dyes onto various materials, the Langmuir model has been used to determine this value. researchgate.net While a specific q_m value for Acid Orange 156 parent is not detailed in the provided search results, its determination is a standard procedure in adsorption studies. The monolayer coverage concept is central to the Langmuir model, indicating a single layer of dye molecules covering the adsorbent surface.

Thermodynamic Aspects of Adsorption (e.g., Spontaneity of Process)

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insight into the spontaneity and nature of the adsorption process.

The spontaneity of the adsorption process is determined by the sign of ΔG°. A negative value of ΔG° indicates a spontaneous process. The values of ΔH° and ΔS° can be calculated from the van't Hoff equation by studying the effect of temperature on the adsorption equilibrium. A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures, while a negative ΔH° indicates an exothermic process. A positive ΔS° reflects an increase in randomness at the solid-liquid interface during adsorption.

While specific thermodynamic data for the adsorption of this compound were not found, studies on similar acid dyes often reveal the spontaneous nature of their adsorption.

A representative table for the thermodynamic parameters is shown below.

| Thermodynamic Parameter | Symbol | Significance |

| Gibbs Free Energy Change | ΔG° | Indicates the spontaneity of the process. |

| Enthalpy Change | ΔH° | Determines if the process is exothermic or endothermic. |

| Entropy Change | ΔS° | Measures the change in randomness at the interface. |

Investigation of Adsorption Mechanisms (e.g., Hydrogen Bonding, Chemisorption, Electrostatic Interactions)

The removal of acid dyes like Acid Orange 156 from aqueous solutions is governed by various physical and chemical interactions between the dye molecules and the adsorbent surface.

Electrostatic interactions are a primary mechanism, especially when the adsorbent surface charge is opposite to that of the dye. Acid Orange 156 is an anionic dye, meaning it carries a negative charge in solution. Therefore, it will be readily adsorbed onto surfaces that are positively charged. The pH of the solution plays a crucial role, as it affects the surface charge of the adsorbent and the ionization state of the dye.

Hydrogen bonding is another significant mechanism. The functional groups present in the structure of Acid Orange 156, such as hydroxyl (-OH) and sulfonyl (-SO3H) groups, can form hydrogen bonds with suitable functional groups on the adsorbent surface.

Chemisorption , or chemical adsorption, involves the formation of a chemical bond between the adsorbate and the adsorbent, leading to a more robust and often irreversible adsorption. This can occur if the functional groups on the dye and the adsorbent react to form a covalent bond.

In the context of the adsorption of acid dyes on materials like wool, the interaction is often described as ionic bonding between the anionic dye and the protonated amine groups in the wool fibers. canada.cascribd.com For adsorption on metal oxides like TiO2, electrostatic interactions and the formation of surface complexes are considered key mechanisms. researchgate.net

Analytical Methodologies for Structural Elucidation and Process Monitoring in Acid Orange 156 Research

Chromatographic Techniques for Separation and Identification of Degradation Products

Chromatographic methods are indispensable for separating the complex mixtures that often result from dye degradation processes. By partitioning components between a stationary and a mobile phase, these techniques allow for the isolation and subsequent identification of individual compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for studying azo dyes like Acid Orange 156 and their degradation products. In degradation studies, HPLC is frequently used to monitor the disappearance of the parent dye and the emergence of intermediate compounds. For instance, in enzymatic degradation studies of similar azo dyes, HPLC analysis has revealed the formation of multiple intermediates over time. nih.gov The comparison of HPLC data with UV-Vis spectroscopy has shown that a single peak in a UV-Vis spectrum can correspond to several distinct peaks in an HPLC chromatogram, highlighting the superior resolving power of HPLC for complex mixtures. researchgate.net

Researchers often employ reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analytes between the two phases. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be varied (gradient elution) to achieve optimal separation of compounds with a wide range of polarities. researchgate.net Combining HPLC with a diode array detector (DAD) allows for the acquisition of UV-Vis spectra for each separated peak, aiding in the preliminary identification of chromophoric degradation products. researchgate.net

| Parameter | Description | Relevance in Acid Orange 156 Analysis |

| Stationary Phase | Typically a nonpolar material like C18-silica. | Provides a surface for the separation of the parent dye and its degradation products based on their hydrophobicity. |

| Mobile Phase | A mixture of polar solvents, often water and acetonitrile or methanol, sometimes with additives to control pH. researchgate.net | The composition and gradient of the mobile phase are optimized to achieve separation of a complex mixture of compounds with varying polarities that result from degradation. |

| Detector | Commonly a Diode Array Detector (DAD) or a Mass Spectrometer (MS). researchgate.netwestminster.ac.uk | DAD provides UV-Vis spectra for chromophoric compounds, while MS provides mass information for structural elucidation. |

| Data Output | Chromatogram showing peaks corresponding to different compounds at specific retention times. | Allows for the quantitative monitoring of the disappearance of Acid Orange 156 and the appearance and subsequent disappearance of degradation intermediates. |

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is ideal for polar and non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile degradation products. For many of the polar degradation products of azo dyes, a derivatization step is necessary to increase their volatility. This often involves converting polar functional groups like hydroxyl and amino groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. ohsu.edunih.gov

Once volatilized, the sample is introduced into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase in a long capillary column. nih.gov The separated components then enter the mass spectrometer, which provides detailed mass spectra. These spectra, often referred to as a "molecular fingerprint," can be compared against spectral libraries for identification. nih.gov GC-MS has been successfully used to identify smaller aromatic and aliphatic compounds that are the result of the complete breakdown of the original dye structure. nih.govresearchgate.net

| Step | Description | Importance for Acid Orange 156 Analysis |

| Sample Preparation | Extraction of analytes from the aqueous matrix, followed by derivatization to increase volatility. nih.gov | Essential for converting non-volatile degradation products into a form suitable for GC analysis. |

| Gas Chromatography | Separation of volatile compounds in a capillary column based on their boiling points and polarity. nih.gov | Isolates individual degradation products before they enter the mass spectrometer. |

| Mass Spectrometry | Ionization of the separated compounds and analysis of the resulting fragments based on their mass-to-charge ratio. | Provides a unique mass spectrum for each compound, allowing for its identification by comparison with spectral libraries. |

| Identified Compounds | Typically smaller molecules resulting from the cleavage of the azo bond and breakdown of the aromatic rings. | Provides evidence for the degradation pathways of Acid Orange 156. |

Spectroscopic Characterization Methods

Spectroscopic techniques are crucial for obtaining structural information and for monitoring the progress of degradation reactions in real-time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Decolorization Monitoring

UV-Vis spectroscopy is a straightforward and effective method for monitoring the decolorization of dye solutions. Azo dyes like Acid Orange 156 have characteristic absorption bands in the visible region of the electromagnetic spectrum, which are responsible for their color. The intensity of this absorption is directly proportional to the concentration of the dye. During degradation, the cleavage of the azo bond (–N=N–) leads to the destruction of the chromophore and a decrease in the absorbance at the dye's maximum wavelength (λmax). core.ac.uk

By periodically measuring the UV-Vis spectrum of the reaction mixture, the rate of decolorization can be determined. researchgate.net However, it is important to note that the disappearance of color does not always equate to complete mineralization of the dye. researchgate.net The formation of colorless aromatic intermediates can lead to an increase in absorbance in the UV region of the spectrum. nih.gov Therefore, UV-Vis spectroscopy is often used in conjunction with other techniques like HPLC to get a more complete picture of the degradation process. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When applied to the study of Acid Orange 156 degradation, FT-IR can provide evidence for the transformation of the dye's structure. The FT-IR spectrum of the parent dye will show characteristic peaks for its various functional groups, such as N=N stretching of the azo group, S=O stretching of the sulfonate group, and C-H and C=C stretching of the aromatic rings. researchgate.netscirp.org

As degradation proceeds, changes in the FT-IR spectrum can be observed. The disappearance or decrease in the intensity of the azo bond peak would indicate its cleavage. The appearance of new peaks, for example, corresponding to O-H or N-H stretching, could suggest the formation of hydroxylated or amino compounds. researchgate.net FT-IR analysis of solid residues or extracted intermediates can thus help in elucidating the degradation mechanism by tracking the changes in functional groups over time. scirp.org

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Significance in Acid Orange 156 Analysis |

| O-H Stretch (Alcohols, Phenols) | 3200-3600 (broad) | Appearance indicates the formation of hydroxylated degradation products. |

| N-H Stretch (Amines) | 3300-3500 | Appearance suggests the reductive cleavage of the azo bond to form aromatic amines. |

| C-H Stretch (Aromatic) | 3000-3100 | Present in the parent dye and aromatic degradation products. libretexts.org |

| C=O Stretch (Carboxylic Acids, Ketones) | 1680-1760 | Appearance indicates oxidative ring opening and formation of acidic or ketonic products. libretexts.org |

| N=N Stretch (Azo group) | ~1400-1450 (often weak) | Disappearance is a key indicator of the breakdown of the azo linkage. |

| S=O Stretch (Sulfonates) | ~1150-1250 and 1030-1070 | Changes in this region can indicate transformations involving the sulfonate group. |

| C-O Stretch (Ethers, Alcohols) | 1000-1300 | Present in the parent dye and may be altered during degradation. libretexts.org |

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the definitive identification of degradation products. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, ionic, and large molecules like Acid Orange 156. upce.czresearchgate.net ESI-MS typically produces ions of the intact molecule, such as the deprotonated molecule [M-H]⁻ in negative ion mode, which is common for anionic dyes containing sulfonate groups. researchgate.net This allows for the precise determination of the molecular weight of the parent dye and its degradation intermediates. upce.cz

Tandem mass spectrometry (MS/MS) provides even more detailed structural information. In an MS/MS experiment, a specific ion (a precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. upce.czupce.cz The fragmentation pattern is characteristic of the molecule's structure and can be used to identify the location of functional groups and the points of cleavage during degradation. For sulfonated azo dyes, common fragmentation pathways include the loss of the SO₃ group. researchgate.net By analyzing the fragmentation patterns of the degradation products, researchers can piece together their structures and propose detailed degradation pathways. upce.czuga.edu

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are powerful tools for investigating the redox properties of dye molecules like Acid Orange 156 and for monitoring their degradation. These methods provide insights into electron transfer kinetics and the mechanisms of electrochemical treatment processes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electroanalytical technique used to study the redox behavior of chemical species. In the context of Acid Orange 156 research, CV can be employed to determine the reduction and oxidation potentials of the dye, providing information about the electrochemical feasibility of its degradation. The technique involves applying a linearly varying potential ramp to a working electrode submerged in a solution containing the dye and a supporting electrolyte, and measuring the resulting current.

A typical CV experiment for an azo dye would utilize a three-electrode system, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., platinum wire). sci-hub.se The resulting voltammogram plots current versus applied potential. For azo dyes, the characteristic azo bond (-N=N-) is electrochemically active and typically undergoes an irreversible or quasi-reversible reduction, which is observed as a cathodic peak in the CV scan. The potential at which this peak occurs indicates the energy required to reduce the azo bond, a critical step in the decolorization process. Studies on various azo dyes have shown that the peak current is generally proportional to the dye's concentration, allowing CV to be used for quantitative analysis. biointerfaceresearch.com Furthermore, by varying the potential scan rate, the nature of the electrochemical process can be investigated; a linear relationship between the peak current and the square root of the scan rate typically indicates a diffusion-controlled process. sci-hub.se

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a non-destructive technique used to analyze the properties of electrochemical systems, including the electrode-solution interface. electrochemsci.org In the study of Acid Orange 156 degradation, EIS is particularly useful for characterizing the efficiency of electrode materials and understanding the kinetics of charge transfer reactions that govern the degradation process. mdpi.com The technique works by applying a small amplitude AC potential signal at various frequencies and measuring the current response.

The resulting impedance data is often visualized in a Nyquist plot, which shows the imaginary part of impedance versus the real part. A typical Nyquist plot for an electrochemical cell used in dye degradation consists of a semicircle at high frequencies and a straight line at low frequencies. mdpi.comrsc.org The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), which is a measure of the resistance to the electrochemical reaction at the electrode surface. A smaller Rct value implies faster electron transfer and a more efficient degradation process. The intercept of the semicircle with the real axis at high frequency represents the solution resistance (Rs). mdpi.com

During the electrochemical or photoelectrocatalytic degradation of an azo dye, a decrease in the Rct value over time indicates that the process is becoming more efficient, often due to improved electrode performance or the formation of more easily oxidized intermediates. electrochemsci.orgrsc.org

Interactive Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) Data for an Azo Dye Photocathode

This table presents illustrative data for the TiO₂ NW photocathode during the degradation of Active Red 30, demonstrating how EIS parameters change under different conditions. A lower charge transfer resistance (Rct) indicates more favorable kinetics for the degradation reaction.

| Condition | Solution Resistance (Rs) (Ω) | Charge Transfer Resistance (Rct) (Ω) |

| In Dark | 12.51 | 294.00 |

| Under UV Light | 10.12 | 10.45 |

Data sourced from a study on Active Red 30 degradation using a TiO₂ NW photocathode, illustrating the significant enhancement of electron transfer under UV irradiation. rsc.org

Total Organic Carbon (TOC) Analysis for Mineralization Assessment

While decolorization is a visible indicator of dye degradation, it only signifies the breakdown of the chromophore (the color-producing part of the molecule). It does not guarantee the complete destruction of the parent compound into non-toxic, simple molecules. The initial degradation of Acid Orange 156 may lead to the formation of colorless, and potentially more toxic, aromatic amines. Therefore, assessing the extent of mineralization—the complete conversion of organic pollutants into inorganic substances like carbon dioxide (CO₂), water (H₂O), and mineral acids—is critical.

Total Organic Carbon (TOC) analysis is the standard method for quantifying the degree of mineralization of an organic compound in an aqueous solution. oaji.net The technique measures the total amount of organically bound carbon in a sample. A TOC analyzer typically works by oxidizing the organic compounds in the sample to CO₂ through methods such as high-temperature combustion, chemical oxidation (e.g., with persulfate), or UV irradiation. oaji.netijcea.org The resulting CO₂ is then detected and quantified, usually by a non-dispersive infrared (NDIR) detector.

Interactive Table 2: Representative TOC Reduction Data from Mineralization Studies of Various Azo Dyes

This table compiles findings from different studies to illustrate how TOC analysis is used to report the extent of mineralization for various azo dyes under different treatment conditions.

| Azo Dye | Treatment Process | Initial TOC (mg/L) | Final TOC (mg/L) | TOC Reduction (%) |

| Reactive Red 195 | Electro-Fenton | Not Reported | Not Reported | ~80% |

| Congo Red | Microbial Consortium | Not Reported | Not Reported | 83% |

| Reactive Black 5 | Ozonation | 173.94 | 132.20 | 24% |

| Real Textile Effluent | Microbial Consortium | Not Reported | Not Reported | 79% |

Data compiled from studies on Reactive Red 195 ijcea.org, Congo Red nih.gov, Reactive Black 5 elsevier.es, and a real textile effluent containing various dyes. nih.gov

Theoretical and Computational Investigations on Acid Orange 156

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of azo dyes like Acid Orange 156. These methods provide a detailed picture of the molecule at the electronic level.

DFT calculations can elucidate the electronic structure of Acid Orange 156, identifying the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

For instance, in a study on the photocatalytic degradation of various azo dyes, DFT calculations showed that the introduction of electron-withdrawing groups can increase the HOMO energy and decrease the HOMO-LUMO gap, leading to higher degradation activity. researchgate.net These calculations help in predicting the most likely sites for electrophilic and nucleophilic attacks, thereby predicting the dye's reactivity towards different chemical species.

Table 1: Calculated Electronic Properties of Azo Dyes This table is illustrative and based on general findings for azo dyes. Specific values for Acid Orange 156 require dedicated computational studies.

Computational chemistry plays a crucial role in modeling the degradation pathways of Acid Orange 156. By simulating the interaction of the dye molecule with reactive species like hydroxyl radicals (•OH), which are often generated in advanced oxidation processes, researchers can predict the most probable sites of attack and the subsequent bond-breaking events. This allows for the identification of potential degradation intermediates. For example, theoretical studies on similar azo dyes have shown that the azo linkage (–N=N–) is often a primary target for oxidative attack, leading to the breakdown of the chromophore and subsequent decolorization. researchgate.net

The photochemical behavior of Acid Orange 156, including its response to light, can be investigated using time-dependent DFT (TD-DFT). This method allows for the calculation of excited state energies and the simulation of electronic transitions that occur upon light absorption. One study noted that Acid Orange 156 has been described as a thermochromic colorant, indicating that its color can change with temperature. researchgate.net While this is a thermal effect, understanding the molecule's excited states is crucial for predicting its photostability and potential for photodegradation. Research on other azo dyes has shown very low quantum yields for photochemical reactions, suggesting high stability under certain light conditions. getty.eduscribd.com

Molecular Dynamics Simulations (if relevant for interactions or transformations)

While specific molecular dynamics (MD) simulation studies focused solely on Acid Orange 156 parent are not widely available in the provided search results, MD simulations are a relevant and powerful tool for studying the interactions of dye molecules with their environment. For instance, MD simulations have been used to study the aggregation behavior of dyes and their interaction with other molecules in solution. grafiati.com In the context of degradation, MD simulations could model the adsorption of Acid Orange 156 onto the surface of a catalyst, providing insights into the orientation and binding of the dye molecule, which are critical factors for efficient degradation. researchgate.netucuenca.edu.ec

Computational Design and Performance Prediction of Catalytic Systems for Dye Degradation

Computational methods are increasingly used to design and predict the performance of catalytic systems for the degradation of dyes like Acid Orange 156. By modeling the interaction between the dye and the catalyst surface (e.g., TiO2), researchers can understand the adsorption mechanism and identify the most effective catalyst structures. researchgate.netresearchgate.net

DFT calculations can be used to determine the adsorption energies of the dye on different catalyst surfaces and to model the electronic structure of the combined dye-catalyst system. researchgate.net This information helps in predicting the efficiency of charge transfer from the catalyst to the dye molecule, a key step in photocatalytic degradation. Such computational screening can accelerate the discovery of new and more efficient catalysts, reducing the need for extensive experimental work.

Correlation of Computational Data with Experimental Observations

A critical aspect of computational studies is the correlation of theoretical data with experimental observations. For Acid Orange 156, computational predictions regarding its electronic properties, reactivity, and degradation pathways can be validated through experimental techniques. For example, the predicted degradation intermediates from computational models can be compared with those identified experimentally using techniques like HPLC-MS. researchgate.net Similarly, the calculated absorption spectra from TD-DFT can be compared with experimentally measured UV-Vis spectra. The photocatalytic degradation of Acid Orange 156 on TiO2 particles has been studied experimentally, and the results showed that factors like pH significantly affect the adsorption and degradation rates, which aligns with theoretical predictions about surface interactions. researchgate.netresearchgate.netresearchgate.net The agreement between computational and experimental data provides confidence in the theoretical models and their predictive power.

Environmental Fate and Advanced Transformation Studies of Acid Orange 156

Persistence and Environmental Partitioning in Aquatic and Terrestrial Systems

Acid Orange 156 (C.I. 26501; CAS RN 68555-86-2) is characterized by its moderate persistence in aquatic environments. Studies have indicated that its half-life in water can range from 20 to 200 days. canada.ca This persistence is a concern as it allows for the potential transport of the dye over long distances in riverine and marine systems. The presence of Acid Orange 156 has been detected in wastewater effluent, confirming its release into aquatic ecosystems from industrial sources.

The partitioning behavior of Acid Orange 156 is largely dictated by its chemical properties. As a water-soluble anionic dye, it is expected to remain predominantly in the water column for extended periods. researchgate.net However, over time, it is anticipated to partition to suspended solids, sediments, and soil particles through adsorption and other interactive forces. It is estimated that approximately 60-80% of the aromatic amines that can be formed from the breakdown of such dyes will ultimately reside in the water, with the remainder being distributed between terrestrial soils and aquatic sediments. canada.ca This partitioning can lead to the accumulation of the dye and its derivatives in benthic environments and agricultural lands, posing potential risks to the organisms inhabiting these ecosystems.

Table 1: Environmental Persistence and Partitioning of Acid Orange 156

| Parameter | Value/Description | Reference |

|---|---|---|

| Persistence in Water | Moderately persistent; half-life of 20-200 days. | canada.ca |

| Primary Environmental Compartment | Aquatic systems (water column). | researchgate.net |

| Partitioning Behavior | Expected to partition to suspended solids, sediments, and soil over time. | researchgate.net |

| Estimated Distribution of Aromatic Amine Byproducts | 60-80% in water; remainder in terrestrial soils and aquatic sediments. | canada.ca |

Chemical Transformation Pathways in Varied Environmental Conditions

The transformation of Acid Orange 156 in the environment can occur through both abiotic and biotic pathways. The azo bonds (-N=N-) within its structure are the most reactive sites and are susceptible to cleavage under various conditions, leading to the formation of smaller aromatic amine compounds.

Photodegradation: Exposure to ultraviolet (UV) radiation can induce the photodegradation of Acid Orange 156. Research on the photodegradation of this dye in nylon films has shown that the process primarily occurs through a reduction mechanism. medchemexpress.com This involves the transfer of a hydrogen atom from the surrounding medium (in this case, the nylon polymer) to the excited dye molecule, leading to the cleavage of the azo bond. The resulting hydrazo intermediates can be unstable and may undergo further reactions. medchemexpress.com

Biological Degradation: Microbial communities in wastewater treatment plants, soils, and sediments can play a role in the transformation of Acid Orange 156. The primary mechanism of microbial degradation of azo dyes is the enzymatic cleavage of the azo bond by azoreductases, which are produced by a wide range of bacteria under anaerobic or anoxic conditions. This reductive cleavage typically results in the formation of aromatic amines. While specific studies detailing the complete microbial degradation pathway of Acid Orange 156 are limited, its use in decolorization studies with enzymes like laccase suggests its susceptibility to biological transformation.

Strategies for Complete Mineralization and Byproduct Management

Due to the persistence of Acid Orange 156 and the potential toxicity of its aromatic amine byproducts, advanced treatment technologies are necessary for its complete removal and mineralization from wastewater. Mineralization refers to the complete conversion of the organic dye molecule into simple inorganic compounds such as carbon dioxide, water, and mineral acids.

Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment procedures that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to oxidize recalcitrant organic pollutants. Several AOPs have been investigated for the degradation of azo dyes, and by extension, are applicable to Acid Orange 156.

Ozonation: The use of ozone (O₃) is an effective method for decolorizing azo dye solutions. Ozone can directly react with the dye molecule or decompose to form hydroxyl radicals, leading to the breakdown of the chromophore. Studies have included Acid Orange 156 in evaluations of catalyzed ozone processes for color removal from textile wastewater.

Photocatalysis: This process involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species. Research has been conducted on the adsorption and photodegradation of Acid Orange 156 on TiO₂ nanoparticles. researchgate.net

The effectiveness of these AOPs is typically evaluated by monitoring the decolorization of the solution, the reduction in Total Organic Carbon (TOC), and the identification of intermediate byproducts. The goal of these treatments is to not only remove the color but to achieve complete mineralization, thereby eliminating any potential toxicity from the degradation products. The management of byproducts involves optimizing the AOP conditions to ensure their complete destruction or transformation into non-hazardous substances.

Table 2: Advanced Transformation Strategies for Acid Orange 156

| Treatment Strategy | Description | Key Findings/Applications | Reference |

|---|---|---|---|

| Photodegradation | Degradation induced by UV light, primarily through a reductive pathway in certain media. | Studied in nylon films, leading to azo bond cleavage. | medchemexpress.com |

| Enzymatic Decolorization | Use of enzymes like laccase to break down the dye structure. | Acid Orange 156 used as a substrate in laccase immobilization studies. | |

| Ozonation | Application of ozone to decolorize and degrade the dye. | Included in studies on catalyzed ozone for textile wastewater treatment. |

| Photocatalysis | Use of semiconductor catalysts (e.g., TiO₂) and light to generate reactive oxygen species for degradation. | Investigated for adsorption and photodegradation on TiO₂ nanoparticles. | researchgate.net |

Emerging Research Directions and Future Perspectives for Acid Orange 156 Studies

Development of Multifunctional Materials for Integrated Remediation Strategies

The development of multifunctional materials presents a promising frontier for the effective remediation of water contaminated with Acid Orange 156. These materials are designed to combine different remediation mechanisms, such as adsorption and catalytic degradation, into a single platform, offering a more efficient and integrated approach to water treatment.

A notable area of research is the use of enzyme immobilization on functionalized support matrices. One study has explored the use of laccase immobilized on epoxy-functionalized silica (B1680970) for the decolorization of several dyes, including Acid Orange 156. This approach leverages the high surface area and stability of silica as a support, while the immobilized laccase enzyme provides the catalytic activity for breaking down the dye molecules. The functionalization of the silica with epoxy groups facilitates the covalent bonding of the laccase, which can enhance the stability and reusability of the biocatalyst. Research has shown that such systems can demonstrate good stability across a range of temperatures and pH levels, as well as in the presence of organic solvents.

The effectiveness of these multifunctional materials is often evaluated based on their decolorization efficiency and operational stability. For instance, the reusability of the immobilized enzyme system is a key performance indicator, with some systems retaining a significant portion of their initial activity after multiple cycles. The interaction between the dye's molecular structure and the catalytic material is also a critical factor influencing the rate of degradation.

| Material | Functionalization | Target Pollutant | Key Findings |

| Silica | Epoxy-functionalized | Acid Orange 156 | Demonstrates good stability in terms of temperature, pH, and organic solvents. The rate of decolorization is correlated with the dye's structure. |

| Magnetic Multiwalled Carbon Nanotubes | Mesoporous Silica Coated | Azo Dyes | Immobilized laccase shows enhanced pH and thermal stability, as well as storage stability. Can be reused for multiple cycles. nih.govacs.orgresearchgate.net |

| Porous Silica Beads | - | Acid Blue 25, Acid Orange 7 | Immobilized laccase exhibits higher temperature and pH stability compared to the free enzyme, leading to enhanced decolorization. nih.gov |

This table presents data on multifunctional materials for dye remediation, with specific findings related to Acid Orange 156 where available.

Novel Catalytic Systems and Green Chemistry Approaches

Novel catalytic systems, particularly those aligned with the principles of green chemistry, are at the forefront of research for the degradation of Acid Orange 156. These systems aim to provide efficient and environmentally benign alternatives to conventional treatment methods.

Biocatalysis, utilizing enzymes such as laccase, is a key area of investigation. Laccase-mediator systems have been shown to be effective biocatalysts for the treatment of textile dyes, including Acid Orange 156. In these systems, a mediator molecule shuttles electrons between the enzyme and the dye molecule, facilitating the oxidation of dyes that are not easily degraded by the enzyme alone. nih.gov The choice of mediator is crucial, with research exploring both synthetic and natural mediators to enhance the catalytic efficiency and reduce the potential toxicity of the system. nih.gov The mechanism of degradation in these systems often involves a free radical process that can lead to the cleavage of the azo bonds responsible for the dye's color. frontiersin.org

The immobilization of these enzymes on various supports, as discussed in the previous section, is a critical aspect of developing practical and robust catalytic systems. Immobilization can improve the enzyme's stability, reusability, and resistance to harsh environmental conditions, making the process more economically viable.

Green chemistry principles also extend to the synthesis and application of dyes. While specific research on the green synthesis of Acid Orange 156 is not widely available in the public domain, the broader field of green chemistry in the textile industry focuses on reducing waste, using less hazardous chemicals, and developing dyes from renewable feedstocks. acs.org The application of low-cost, readily available biosorbents, such as those derived from plant waste, for the removal of dyes also represents a green chemistry approach to remediation. semanticscholar.orgresearchgate.netresearchgate.net

| Catalytic System | Key Features | Application to Acid Orange 156 |

| Laccase-Mediator Systems | Utilizes a mediator to enhance the oxidative potential of the laccase enzyme. | Effective for the decolorization of Acid Orange 156. nih.govnih.govfrontiersin.org |

| Immobilized Laccase | Enzyme is fixed onto a solid support, improving stability and reusability. | Laccase immobilized on functionalized silica has been used for Acid Orange 156 decolorization. |

This table summarizes novel catalytic systems with demonstrated or potential application for the degradation of Acid Orange 156.

Advanced Spectroscopic and In Situ Monitoring Techniques

The development and application of advanced spectroscopic and in situ monitoring techniques are crucial for understanding the degradation pathways and kinetics of Acid Orange 156. However, specific research focusing on the application of these techniques to Acid Orange 156 is limited in the available scientific literature.

In the broader context of azo dye research, techniques such as UV-Visible (UV-Vis) spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the decolorization and degradation of dyes. nih.govmdpi.com UV-Vis spectrophotometry allows for the real-time tracking of color removal by measuring the change in absorbance at the dye's maximum wavelength. HPLC is used to separate and identify the parent dye and its degradation byproducts, providing insights into the reaction mechanism.

Pulse radiolysis has been used to study the reactions of reactive species like hydroxyl radicals and hydrated electrons with other orange azo dyes, which helps in elucidating the fundamental degradation mechanisms. researchgate.net For solid-phase systems, techniques like Fourier Transform Infrared (FTIR) spectroscopy can be used to analyze the functional groups involved in the interaction between the dye and a sorbent material.

While these techniques are undoubtedly applicable to the study of Acid Orange 156, there is a clear need for more dedicated research that utilizes advanced and in-situ methods to provide a deeper understanding of its behavior during various treatment processes.

Predictive Modeling and Machine Learning Applications in Dye Chemistry Research

Predictive modeling and machine learning are emerging as powerful tools in various aspects of chemical research, including the study of dyes like Acid Orange 156. These computational approaches can be used to predict the properties, behavior, and potential environmental impact of chemical compounds, thereby accelerating research and development.

While specific machine learning models for predicting the degradation efficiency of Acid Orange 156 are not extensively documented, the compound has been included in larger datasets for broader toxicological and chemical property predictions. For instance, machine learning models have been used to screen chemicals for their potential to act as estrogen receptor agonists. In such studies, Acid Orange 156 has been classified based on its predicted activity.

The general approach in this field involves training machine learning algorithms, such as Random Forest, Support Vector Machines (SVM), and Gradient Boosting, on large datasets of chemical structures and their corresponding experimental data. researchgate.netmdpi.com These trained models can then be used to predict the properties of new or untested compounds. In the context of dye chemistry, such models could be developed to predict a dye's treatability by a particular method, its adsorption capacity on different materials, or its potential to form toxic byproducts.

The application of automated machine learning (AutoML) is also a promising direction, as it can automate the process of selecting the best model and its hyperparameters, making these advanced techniques more accessible to researchers. nih.govwhiterose.ac.ukresearchgate.net

| Modeling Approach | Application Area | Relevance to Acid Orange 156 |

| Machine Learning Classification | Toxicology Screening | Included in datasets for predicting estrogen receptor agonism. |

| Quantitative Structure-Activity Relationship (QSAR) | Toxicity Prediction | General methodology is applicable for predicting the toxicity of Acid Orange 156. whiterose.ac.uk |

| Automated Machine Learning (AutoML) | ADMET Properties Prediction | Can be applied to predict the absorption, distribution, metabolism, excretion, and toxicity of dyes like Acid Orange 156. nih.gov |

This table highlights the application of predictive modeling and machine learning in chemical research, with specific mentions of Acid Orange 156 where available.

Scaling-Up and Industrial Implementation Challenges in Dye Treatment Technologies

One of the primary challenges is the cost-effectiveness of the proposed technology. austinpublishinggroup.com Industrial-scale operations require large quantities of materials and energy, and the economic viability of a new technology is a critical factor for its adoption. For example, while advanced oxidation processes can be highly effective, their high operational costs can be a significant barrier. researchgate.net

The complexity and variability of industrial wastewater also pose a significant challenge. researchgate.net Effluents from textile mills contain a mixture of dyes, salts, surfactants, and other chemicals, which can interfere with the efficiency of the treatment process. austinpublishinggroup.com A technology that performs well on a single-dye solution in a laboratory setting may not be as effective when applied to a complex industrial effluent stream.

Finally, the robustness and long-term stability of the technology are crucial for industrial applications. Catalysts must be resistant to deactivation, and biological systems must be able to withstand fluctuations in wastewater composition and loading rates. Overcoming these challenges will require interdisciplinary research and collaboration between academia and industry to develop sustainable and economically feasible solutions for the treatment of wastewater containing Acid Orange 156 and other similar dyes.

Q & A

Q. What are the standard laboratory methods for synthesizing Acid Orange 156 parent, and how can researchers ensure reproducibility?

this compound is typically synthesized via diazo coupling reactions under controlled pH and temperature. Key steps include diazotization of the primary amine precursor, followed by coupling with a naphthol derivative. To ensure reproducibility, document reagent purity, reaction time, temperature, and catalyst concentrations in detail. Experimental procedures should align with IUPAC nomenclature guidelines and include spectral data (e.g., UV-Vis, NMR) for structural validation . Raw data (e.g., yield percentages, melting points) should be tabulated to facilitate replication .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic proton environments and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while UV-Vis spectroscopy identifies characteristic absorption bands (e.g., λmax ~480 nm for azo dyes). Cross-reference spectral data with published benchmarks and ensure consistency in chemical naming per IUPAC rules . Discrepancies in peak assignments require re-isolation or alternative techniques like FT-IR .

Q. Which chromatographic methods are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection is standard for quantifying purity. Use gradient elution (e.g., water:acetonitrile) to resolve impurities. Thin-Layer Chromatography (TLC) can preliminarily assess reaction progress. Report retention times, peak areas, and limit of detection (LOD) values. For complex mixtures, couple HPLC with Mass Spectrometry (HPLC-MS) to identify co-eluting contaminants .

Q. What are the key considerations for optimizing reaction conditions during synthesis?

Variables include pH (critical for diazo stability), temperature (affects reaction rate and byproduct formation), and solvent polarity (influences coupling efficiency). Design experiments using a factorial approach to test variable interactions. For example, vary pH (2–6) and temperature (0–10°C) while monitoring yield and purity. Use statistical tools (e.g., ANOVA) to identify significant factors .

Q. How should researchers document synthetic procedures to meet academic journal standards?

Follow guidelines for experimental sections in journals like Beilstein Journal of Organic Chemistry:

- Specify reagent grades (e.g., ≥99% purity) and suppliers.

- Include detailed spectral acquisition parameters (e.g., NMR solvent, frequency).

- Tabulate characterization data (melting point, elemental analysis) .

- Provide raw data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be systematically resolved?

Conflicting spectral results (e.g., unexpected NMR splitting patterns) may arise from impurities, tautomerism, or solvent effects. Address this by:

Q. What experimental strategies effectively study the degradation pathways of this compound under environmental conditions?

Simulate degradation via photolysis (UV light exposure) or hydrolysis (varying pH/temperature). Use LC-MS/MS to identify degradation products (e.g., sulfonated intermediates). Control variables such as light intensity and oxygen levels to isolate degradation mechanisms. For kinetic studies, apply pseudo-first-order models to half-life calculations .

Q. Which computational approaches model the interaction mechanisms of this compound with biological or environmental matrices?

Molecular Dynamics (MD) simulations can predict binding affinities to proteins or soil organic matter. Quantitative Structure-Activity Relationship (QSAR) models estimate toxicity based on substituent effects. Use software like Gaussian for DFT optimization of molecular geometries. Validate models with experimental toxicity assays (e.g., Daphnia magna tests) .

Q. How to design experiments isolating degradation products of this compound in complex mixtures?

Employ preparative HPLC to fractionate degradation mixtures, followed by High-Resolution Mass Spectrometry (HR-MS) for structural elucidation. Use isotopic labeling (e.g., ¹⁴C-tracers) to track reaction pathways. For quantification, develop calibration curves using synthetic standards of suspected degradation products .

Q. What methodologies enable comparative analysis of this compound’s reactivity across pH and temperature gradients?

Use a multifactorial design to test reactivity (e.g., azo bond cleavage rates) at pH 3–9 and 20–60°C. Monitor changes via UV-Vis kinetics and Arrhenius plots. Statistical tools like Principal Component Analysis (PCA) can identify dominant variables. Report uncertainties arising from instrument precision and sample heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.